6-Carboxyhex-2-enoyl-CoA

benzoate degradation metabolic engineering CoA derivative synthesis

6-Carboxyhex-2-enoyl-CoA is NOT a generic enoyl-CoA. This monounsaturated fatty acyl-CoA (C7 chain with a terminal carboxyl group) is the exclusive substrate for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) and 6-carboxyhex-2-enoyl-CoA hydratase. It is indispensable for in vitro reconstitution of the anaerobic benzoate degradation pathway, key to bioremediation and lignin-to-biofuel research. Substituting with standard, shorter-chain enoyl-CoAs (e.g., crotonyl-CoA) will yield false-negative results. Validate your assays with this pathway-authentic standard.

Molecular Formula C28H39N7O19P3S-5
Molecular Weight 902.6 g/mol
Cat. No. B15548906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxyhex-2-enoyl-CoA
Molecular FormulaC28H39N7O19P3S-5
Molecular Weight902.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/p-5/b7-5+/t16-,21-,22-,23+,27-/m1/s1
InChIKeyJLSPXYVUFSDGNY-RGWPIYMPSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Carboxyhex-2-enoyl-CoA: Technical Identity and Baseline Characterization for Procurement Decisions


6-Carboxyhex-2-enoyl-CoA (also referred to as 2,3-didehydropimeloyl-CoA or the S-(2,3-didehydropimeloyl) derivative of coenzyme A) is a monounsaturated fatty acyl-CoA species of the 2-enoyl-CoA subclass [1]. It is characterized by a molecular formula of C28H44N7O19P3S and a monoisotopic molecular mass of approximately 907.16 Da [1][2]. The compound is defined as a specific product in the pimeloyl-CoA dehydrogenase reaction (EC 1.3.1.62), which couples its formation to the reduction of NAD+ [3]. Its primary annotated role is as a dedicated metabolic intermediate in the anaerobic bacterial benzoate degradation pathway, distinguishing it from the broad-substrate enoyl-CoA species central to fatty acid beta-oxidation [4].

Why 6-Carboxyhex-2-enoyl-CoA Cannot Be Substituted by Standard Enoyl-CoA Analogs


Procurement strategies that treat 6-Carboxyhex-2-enoyl-CoA as a generic 'enoyl-CoA' are flawed due to its unique chemical structure and resulting biological specificity. Unlike standard enoyl-CoA substrates for beta-oxidation (e.g., crotonyl-CoA or 2-hexenoyl-CoA), this compound features a terminal carboxyl group on a C7 acyl chain [1]. This structural feature dictates its exclusive role as an intermediate in the anaerobic benzoate degradation pathway, not in primary fatty acid catabolism [2]. Consequently, it is a specific substrate for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) and is not a suitable replacement for the shorter-chain, non-carboxylated enoyl-CoAs commonly used to assay broad-specificity enoyl-CoA hydratases [3]. Substitution with a standard analog would therefore yield false-negative or irrelevant results in pathway-specific assays and negate the purpose of studying benzoate or pimelate metabolism.

Quantitative Differentiation of 6-Carboxyhex-2-enoyl-CoA from Related Enoyl-CoA Species


Structural Differentiation: Terminal Carboxylation Defines Unique Pathway Specificity vs. Standard Enoyl-CoAs

The definitive differentiator of 6-Carboxyhex-2-enoyl-CoA from the broad class of 2-enoyl-CoA molecules is its C7 pimelate backbone with a terminal carboxyl group. This contrasts with standard beta-oxidation enoyl-CoA substrates like crotonyl-CoA (C4) and 2-hexenoyl-CoA (C6), which lack this distal carboxylic acid moiety. This structural feature is not an incremental change; it is the sole basis for its function as the specific product of pimeloyl-CoA dehydrogenase (EC 1.3.1.62) and its participation in the anaerobic benzoate degradation pathway [1][2].

benzoate degradation metabolic engineering CoA derivative synthesis

Enzymatic Specificity: Exclusive Role as Product of Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62)

The compound is the unique product of the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62). This reaction is stoichiometrically defined as: pimeloyl-CoA + NAD+ = 6-Carboxyhex-2-enoyl-CoA + NADH + H+ [1]. In contrast, standard enoyl-CoA species like crotonyl-CoA and 2-hexenoyl-CoA are typically products of acyl-CoA dehydrogenases acting on straight-chain fatty acids. The exclusive, named enzyme-product relationship for 6-Carboxyhex-2-enoyl-CoA provides a high-specificity assay endpoint that is not achievable with generic enoyl-CoA substrates, which are promiscuous products of multiple enzymes.

enzymology pimeloyl-CoA dehydrogenase oxidoreductase

Primary Research and Industrial Application Scenarios for 6-Carboxyhex-2-enoyl-CoA


Anaerobic Benzoate Degradation Pathway Elucidation and Metabolic Engineering

This compound is an essential intermediate for studying or engineering the anaerobic degradation of aromatic compounds, a key process in bioremediation and biofuel production from lignin. As a specific pathway intermediate for benzoate degradation in bacteria [1][2], it is indispensable for in vitro reconstitution of this pathway, assaying the activity of its dedicated hydratase and downstream enzymes, and as a reference standard for metabolomic flux analysis in engineered strains designed to convert aromatic feedstocks.

Enzymatic Assays for Pimeloyl-CoA Dehydrogenase and 6-Carboxyhex-2-enoyl-CoA Hydratase

The compound's primary utility is as a specific substrate for 6-carboxyhex-2-enoyl-CoA hydratase (EC 4.2.1.-), which catalyzes its conversion to 3-hydroxypimeloyl-CoA [3]. This makes it an indispensable tool for characterizing this enzyme's kinetic parameters, such as Km and kcat, and for high-throughput screening of inhibitors targeting the anaerobic benzoate degradation pathway. Its use as a reaction product standard is also essential for validating the activity of recombinant pimeloyl-CoA dehydrogenase [4].

Synthesis and Characterization of Non-Standard CoA Derivatives for Niche Pathway Studies

For laboratories involved in synthesizing novel CoA thioesters, 6-Carboxyhex-2-enoyl-CoA serves as a critical analytical reference standard and a model compound for the pimelate class of intermediates. Its physicochemical properties, including its exact mass (monoisotopic 907.16255 Da) and distinct chromatographic retention time, provide a benchmark for developing and validating HPLC and mass spectrometry methods aimed at detecting and quantifying similar dicarboxylic acid-CoA esters [5]. This is particularly relevant in natural product discovery and industrial biotechnology where unusual acyl-CoA pools are analyzed.

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